N-[4-(2-Phenoxyethoxy)benzyl](3-pyridinyl)-methanamine
Overview
Description
“N-4-(2-Phenoxyethoxy)benzyl-methanamine” is a chemical compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 . It is used in various scientific studies due to its unique structure, which allows for diverse applications, ranging from drug development to material science research.
Physical and Chemical Properties Analysis
“N-4-(2-Phenoxyethoxy)benzyl-methanamine” has a molecular weight of 334.41 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Studies
- A related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was synthesized using a coupling method, highlighting the feasibility of synthesizing similar complex compounds (Bommeraa, Kumar et al., 2019).
- 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, a process potentially relevant for the synthesis of N-4-(2-Phenoxyethoxy)benzyl-methanamine and its derivatives (Roffe, G. W. et al., 2016).
Chemical Properties and Reactivity
- The chemical properties of similar compounds, like N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine, were studied, providing insights into the photophysical behaviors of these complex amines (Ping-hua, Li).
Potential Biological and Pharmaceutical Applications
- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to N-4-(2-Phenoxyethoxy)benzyl-methanamine, showed promise as antidepressant drug candidates due to their serotonin receptor affinity (Sniecikowska, J. et al., 2019).
- N-Benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, with a structure reminiscent of the compound , exhibited significant anti-tumor potential against various cancer cell lines (Ramazani, A. et al., 2014).
Catalytic and Chemical Applications
- The synthesis and characterization of similar Schiff bases, like N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, revealed potential anticonvulsant agents, suggesting applications in medicinal chemistry (Pandey, S. et al., 2011).
- N-Benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives were efficiently synthesized using a novel isocyanide-based reaction, which might be applicable for similar compounds (Ramazani, A. et al., 2012).
Imaging and Diagnostic Applications
- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light for imaging and potentially for therapeutic applications (Basu, Uttara et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(2-phenoxyethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-6-20(7-3-1)24-13-14-25-21-10-8-18(9-11-21)15-23-17-19-5-4-12-22-16-19/h1-12,16,23H,13-15,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYNHSJVANGJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CNCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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